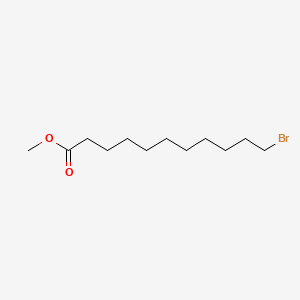

Br-C10-methyl ester

Descripción

Historical Context of Halogenated Esters in Organic Synthesis

The use of halogenated organic compounds as intermediates is a cornerstone of modern organic synthesis. Their importance lies in the reactivity of the carbon-halogen bond, which allows for a variety of nucleophilic substitution and elimination reactions. nih.gov Foundational methods for introducing halogens into organic molecules, such as the Hell-Volhard-Zelinsky halogenation, have been instrumental. This reaction specifically allows for the α-bromination of carboxylic acids. lookchem.com

Over time, milder and more selective methods have been developed, such as decarboxylative halogenation, which converts carboxylic acids into organic halides. nih.gov The synthesis of halogenated esters, in particular, has been a focus of research, with methods developed for the regio- and stereospecific addition of acyl hypochlorites to olefins. tcichemicals.com These halogenated esters, including compounds like methyl 11-bromoundecanoate, are valuable because the ester group can be carried through various synthetic steps or be hydrolyzed to a carboxylic acid as needed.

Significance of Long-Chain Fatty Acid Derivatives in Advanced Materials and Medicinal Chemistry

Long-chain fatty acids and their derivatives are crucial components in the development of advanced materials and have significant applications in medicinal chemistry. In materials science, they are used as lubricants, moisturizers, and have potential for biofuel production. Their derivatives are also key components in the production of detergents, soaps, and cosmetics. Furthermore, they are used to create "lipoid" building blocks for the development of lipid nanoparticle delivery systems for vaccines and other therapeutics. researchgate.net

In medicinal chemistry, long-chain fatty acid derivatives have been investigated for a range of therapeutic applications. For instance, certain derivatives have shown potential as anti-Alzheimer's agents by promoting neurite outgrowth. prepchem.combiosynth.com Others have been synthesized and evaluated as potential antineoplastic agents for breast cancer. sigmaaldrich.com The incorporation of fatty acid chains into heterocyclic compounds is another area of active research, aiming to create new molecules with significant biological activity. chembk.com Additionally, some fatty acid derivatives have been found to possess antimicrobial and anti-biofilm properties.

Overview of Methyl 11-Bromoundecanoate as a Multifunctional Building Block

Methyl 11-bromoundecanoate's utility as a multifunctional building block lies in its two distinct reactive sites. The terminal bromine atom is susceptible to substitution by a variety of nucleophiles, while the methyl ester group can be hydrolyzed to a carboxylic acid or undergo other ester-related reactions. This bifunctionality allows for the construction of complex molecules in a stepwise manner.

It serves as a reactant for the synthesis of a diverse range of compounds, including:

Precursors for acetylenic cyclophanes , through the synthesis of Methyl 11-(2,5-dibromophenoxy)undecanoate. chemicalbook.comsigmaaldrich.com

Key intermediates for the synthesis of the emmyguyacins side chain , via Methyl 11-[(1-phenyl-1H-tetrazol-5-yl)thio]undecanoate. chemicalbook.comsigmaaldrich.com

Betaine (B1666868) derivatives with potential as microbial agents. chemicalbook.comsigmaaldrich.com

This versatility makes it a valuable starting material in the synthesis of novel compounds for various applications, from materials science to pharmaceuticals. For example, it is a key component in the synthesis of a new class of betaines that have shown antimicrobial and anti-biofilm activity. osti.gov It has also been identified as a corrosion inhibitor for certain metals in organic solvents.

Scope and Objectives of Research on Methyl 11-Bromoundecanoate

The primary scope of research involving methyl 11-bromoundecanoate is its application in the synthesis of novel organic compounds with specific, targeted functionalities. The objectives of this research are often to create molecules with enhanced biological activity or unique material properties.

A significant area of research is the development of new antimicrobial agents. By using methyl 11-bromoundecanoate as a starting material, researchers have synthesized novel betaines and studied their antimicrobial and anti-biofilm activities against various pathogenic microbial and fungal strains. osti.gov The goal is to develop new compounds that can combat drug-resistant pathogens.

Another research focus is in the area of materials science and surface chemistry. For instance, the related compound, 11-bromoundecanoic acid, is used to create self-assembled monolayers on surfaces, which can then be further functionalized. While not a direct application of the methyl ester, this highlights the utility of the C11-bromo-functionalized backbone. Research in this area aims to develop new materials with tailored surface properties, such as for use in microfluidics and sensing applications. Furthermore, derivatives of 11-bromoundecanoic acid are used in the development of antimalarial drugs and to create antimicrobial fillers for polymer composites.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 11-bromoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNPVFKUZYCDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279264 | |

| Record name | Methyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-90-7 | |

| Record name | Methyl 11-bromoundecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 11 Bromoundecanoate

Esterification Reactions for Methyl 11-Bromoundecanoate Synthesis

The conversion of 11-bromoundecanoic acid to its methyl ester, Methyl 11-bromoundecanoate, is a crucial step that can be achieved through several established esterification methods.

The Fischer esterification is a classic and widely employed acid-catalyzed reaction between a carboxylic acid and an alcohol. athabascau.cacerritos.eduorganic-chemistry.org In this case, 11-bromoundecanoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process. athabascau.catamu.edu To drive the reaction towards the formation of the ester, an excess of methanol is typically used, which also serves as the solvent. tamu.edu The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. The subsequent elimination of a water molecule yields the desired ester. organic-chemistry.orgmasterorganicchemistry.com

An alternative and often more efficient method for preparing Methyl 11-bromoundecanoate involves the use of thionyl chloride (SOCl₂). masterorganicchemistry.comcommonorganicchemistry.com This reagent first converts the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate then readily reacts with methanol to form the methyl ester. The byproducts of the initial reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com This method is particularly useful when the carboxylic acid is sensitive to the strong acidic conditions of the Fischer esterification.

To achieve high yields and purity of Methyl 11-bromoundecanoate, careful optimization of the reaction conditions is necessary. For the Fischer esterification, this includes controlling the reaction time, temperature, and the molar ratio of the reactants and catalyst. A common procedure involves refluxing a solution of 11-bromoundecanoic acid in a large excess of methanol with a catalytic amount of concentrated sulfuric acid for an extended period, often several hours, to ensure the reaction goes to completion. tamu.edu Post-reaction workup typically involves neutralizing the excess acid, often with a sodium bicarbonate solution, followed by extraction of the ester into an organic solvent and subsequent purification steps like washing with brine and drying over an anhydrous salt.

| Parameter | Optimized Condition (Fischer Esterification) |

| Reactants | 11-Bromoundecanoic Acid, Methanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |

| Temperature | Reflux |

| Work-up | Neutralization (e.g., NaHCO₃), Extraction, Washing, Drying |

Precursor Synthesis of 11-Bromoundecanoic Acid

The starting material for the synthesis of Methyl 11-bromoundecanoate is 11-bromoundecanoic acid. This precursor is synthesized from undecenoic acid, a derivative of castor oil. wikipedia.orgprocurementresource.com

The synthesis of 11-bromoundecanoic acid is achieved through the addition of hydrogen bromide (HBr) across the terminal double bond of undecenoic acid. wikipedia.orggoogle.compatsnap.com Standard electrophilic addition of HBr to an alkene follows Markovnikov's rule, which would result in the formation of 10-bromoundecanoic acid. libretexts.org To obtain the desired 11-bromo isomer, an anti-Markovnikov addition is required. wikipedia.orglibretexts.org

To achieve the anti-Markovnikov addition of HBr, the reaction is carried out in the presence of a radical initiator, such as an organic peroxide (e.g., benzoyl peroxide). wikipedia.orggoogle.comyoutube.commasterorganicchemistry.com This is often referred to as the "peroxide effect". libretexts.orgmasterorganicchemistry.com The peroxide initiates a free-radical chain reaction. libretexts.orgyoutube.com In this mechanism, a bromine radical, generated from the reaction of the peroxide with HBr, adds to the less substituted carbon of the double bond in undecenoic acid. youtube.com This addition forms a more stable secondary carbon radical, which then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 11-bromoundecanoic acid, and regenerates a bromine radical to continue the chain reaction. youtube.com This method provides a high yield of the desired terminal bromo-acid. wikipedia.org

| Precursor | Reagent | Initiator | Product | Reaction Type |

| Undecenoic Acid | Hydrogen Bromide (HBr) | Organic Peroxide | 11-Bromoundecanoic Acid | Anti-Markovnikov Radical Addition |

Control of Regioselectivity in Bromination Processes

The synthesis of Methyl 11-bromoundecanoate typically originates from undecenoic acid. A critical step in this synthesis is the addition of a bromine atom to the terminal carbon (C11) of the undecenoic acid chain. The control of regioselectivity during this bromination is paramount to favor the formation of the desired 11-bromo isomer over the 10-bromo isomer.

The addition of hydrobromic acid (HBr) to the terminal double bond of undecenoic acid can proceed via two different mechanisms, each yielding a different constitutional isomer.

Markovnikov Addition: In the absence of radical initiators, the reaction follows Markovnikov's rule. The mechanism involves the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.com The subsequent attack by the bromide ion occurs at the more substituted carbon, as it can better stabilize the partial positive charge. stackexchange.com This pathway leads to the formation of 10-bromoundecanoic acid, which is an undesired side product in this context. The formation of the bromonium ion is initiated by the alkene's π electrons attacking the bromine molecule. libretexts.org

Anti-Markovnikov Addition: To achieve the desired 11-bromoundecanoic acid, the reaction must follow an anti-Markovnikov pathway. This is achieved by introducing a radical initiator, such as a peroxide (e.g., benzoyl peroxide), and ensuring the absence of free oxygen. google.com This process, often referred to as a free-radical addition, proceeds as follows:

Initiation: The peroxide initiator generates radicals, which then react with HBr to produce a bromine radical (Br•).

Propagation: The bromine radical adds to the less substituted carbon of the double bond, forming a more stable secondary carbon radical at the C10 position. This radical then abstracts a hydrogen atom from another HBr molecule, yielding the 11-bromo product and another bromine radical, which continues the chain reaction.

A patented process highlights the importance of using a peroxide in the absence of free oxygen to synthesize 11-bromoundecanoic acid from undecenoic acid. google.com The use of HBr with air alone results in unsatisfactory yields and impure, dark-colored products. google.com In contrast, reacting undecenoic acid with HBr in the presence of a peroxide significantly improves the yield of the desired 11-bromo isomer. google.com

The following table illustrates the effect of reaction conditions on the regioselectivity of the bromination of undecenoic acid, based on data from comparative examples. google.com

| Condition | Solvent | Yield of 11-bromoundecanoic acid | Notes |

| HBr with air | Toluene | Low | Product is impure and dark-colored. google.com |

| HBr with benzoyl peroxide | Toluene | > 80% | A considerable percentage of 10-bromoundecanoic acid is still formed. google.com |

| HBr with peroxide, no free oxygen | Toluene | High | Favors the formation of the 11-bromo isomer. google.com |

Alternative Synthetic Routes and Mechanistic Investigations

Beyond the primary route, further investigations focus on optimizing the synthesis to enhance purity and yield by minimizing side products and understanding the influence of various reaction parameters.

Strategies to Minimize Side Products in Esterification and Halogenation

Esterification: The conversion of 11-bromoundecanoic acid to Methyl 11-bromoundecanoate is typically achieved through Fischer esterification. This reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com Fischer esterification is an equilibrium-limited process. masterorganicchemistry.com

11-bromoundecanoic acid + Methanol ⇌ Methyl 11-bromoundecanoate + Water

To maximize the yield of the desired ester, the equilibrium must be shifted to the right. Common strategies include:

Using an Excess of Alcohol: Employing a large excess of methanol increases the concentration of reactants, driving the reaction forward according to Le Châtelier's principle. masterorganicchemistry.com

Removal of Water: Water is a product of the reaction, and its removal will shift the equilibrium towards the products. This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.com

Side reactions in esterification are generally minimal under controlled acidic conditions but can include dehydration of the alcohol at high temperatures, though this is less of a concern with methanol.

Halogenation: As discussed, the primary side product in the halogenation of undecenoic acid is 10-bromoundecanoic acid. google.com Minimizing its formation is the principal challenge. The key strategy is to ensure conditions that exclusively favor the free-radical addition mechanism. This involves:

Use of Radical Initiators: The presence of peroxides is essential to initiate the anti-Markovnikov pathway. google.com

Exclusion of Oxygen: The process should be carried out in the absence of free oxygen. google.com

Solvent Choice: Solvents with a moderately reducing character can be beneficial. google.com

By carefully controlling these factors, the formation of the 10-bromo isomer can be significantly suppressed, leading to a purer 11-bromoundecanoic acid precursor for esterification.

Influence of Temperature and Current Density on Reaction Pathways

Influence of Temperature: Temperature is a critical parameter that can influence both the rate and selectivity of chemical reactions.

In Esterification: Increasing the temperature generally accelerates the rate of Fischer esterification, allowing the reaction to reach equilibrium faster. However, excessively high temperatures can promote side reactions. A common approach is to heat the reaction mixture to the boiling point of the alcohol solvent (methanol, in this case) to maintain a steady reaction rate without significant degradation.

In Bromination: Temperature control can affect the regioselectivity of bromination. Higher reaction temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for less-favored pathways. nih.gov This could lead to an increased proportion of the undesired 10-bromo isomer. Therefore, maintaining an optimal temperature is crucial for maximizing the yield of the 11-bromo product. For instance, in the ammonolysis of 11-bromoundecanoic acid, controlling the reaction temperature is key to limiting the formation of by-products. googleapis.com

Influence of Current Density: The influence of current density is relevant in the context of electrochemical synthesis, which offers an alternative to traditional chemical methods. In electrosynthesis, parameters like temperature, solvent, and current density determine the outcome of the reaction. gre.ac.uk Current density, measured in amperes per unit area of the electrode, is a measure of how much current flows through a specific area. cardiff.ac.uk

Reaction Rate and Selectivity: Current density directly impacts the rate of electron transfer and, consequently, the reaction rate. High current densities can lead to faster reactions but may also cause over-oxidation or over-reduction, potentially leading to undesired side products. cardiff.ac.uk Conversely, lower current densities can offer better control and selectivity. cardiff.ac.uk

Potential for Green Chemistry: Electrochemical methods can be "greener" by replacing chemical oxidants or reductants with electricity. beilstein-journals.org In a potential electrosynthesis of a bromo-ester, controlling the current density would be crucial for selectively generating the desired radical intermediates without further reaction. Achieving industrially relevant current densities while maintaining high efficiency is a key goal in modern organic electrosynthesis. rsc.org The use of flow chemistry in electrochemical setups can help achieve uniform current density, enhancing selectivity and reproducibility. rsc.org

The table below summarizes the general influence of these parameters.

| Parameter | Influence on Esterification | Influence on Halogenation | Influence in Electrosynthesis |

| Temperature | Increases reaction rate; excessive heat can cause side reactions. | Can affect regioselectivity; higher temperatures may decrease the yield of the desired isomer. nih.gov | Affects reaction kinetics and product distribution. |

| Current Density | Not applicable to standard Fischer esterification. | Not applicable to standard free-radical halogenation. | Controls reaction rate; can impact selectivity and lead to over-oxidation/reduction if too high. cardiff.ac.uk |

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 11-position of methyl 11-bromoundecanoate is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This reactivity is the foundation for synthesizing complex molecules, including amine esters and quaternary ammonium (B1175870) compounds.

A significant derivatization pathway for methyl 11-bromoundecanoate involves its reaction with amines to produce amine esters. This process is a key step in the synthesis of more complex surfactants and antimicrobial agents. researchgate.net

Methyl 11-bromoundecanoate can be converted into various amine esters by reacting with different aliphatic amines. researchgate.net This nucleophilic substitution reaction targets the carbon atom bonded to the bromine, displacing the bromide ion. Specific aliphatic amines that have been successfully used in this synthesis include hexyl, dodecyl, octadecyl, dioctyl, and dicyclohexyl amine. researchgate.net The reaction leads to the formation of a new carbon-nitrogen bond, incorporating the long alkyl chain of the undecanoate ester into the amine structure.

Table 1: Aliphatic Amines Used in the Synthesis of Amine Esters from Methyl 11-bromoundecanoate

| Amine Reactant | Type | Resulting Amine Ester Class |

| Hexyl Amine | Primary | Secondary Amine Monoester |

| Dodecyl Amine | Primary | Secondary Amine Monoester |

| Octadecyl Amine | Primary | Secondary Amine Monoester |

| Dioctyl Amine | Secondary | Tertiary Amine Monoester |

| Dicyclohexyl Amine | Secondary | Tertiary Amine Monoester |

The reaction of methyl 11-bromoundecanoate with aliphatic amines can yield both amine monoesters and diesters. researchgate.net When a primary aliphatic amine (e.g., hexylamine) is used, the initial product is a secondary amine monoester. If the reaction conditions are controlled, it is possible for a second molecule of methyl 11-bromoundecanoate to react with the newly formed secondary amine, resulting in a tertiary amine diester. Conversely, when a secondary aliphatic amine (e.g., dioctylamine) is the reactant, the product is a tertiary amine monoester. researchgate.net

The amine esters synthesized from methyl 11-bromoundecanoate are valuable intermediates for producing quaternary ammonium compounds (QACs), specifically a subclass known as esterquats. researchgate.net QACs are permanently charged molecules with a central nitrogen atom bonded to four organic groups. wikipedia.org Esterquats are QACs that contain at least one ester linkage in their structure.

The tertiary amine esters derived from the previous step can be converted into esterquats through a process called quaternization. researchgate.netwikipedia.org This is typically achieved by reacting the amine ester with an alkylating agent, such as methyl iodide. researchgate.net The reaction involves the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the methyl group of methyl iodide, leading to the formation of a permanently charged quaternary ammonium cation and the displacement of an iodide anion. researchgate.net Depending on the starting amine ester, this process yields either monoesterquats or diesterquats. researchgate.net

Table 2: Quaternization of Amine Esters to Form Esterquats

| Starting Material | Quaternizing Agent | Product Class |

| Tertiary Amine Monoester | Methyl Iodide | Monoesterquat |

| Tertiary Amine Diester | Methyl Iodide | Diesterquat |

While the initial quaternization with methyl iodide yields esterquats with an iodide counterion, further modifications can be made. Research has been conducted on exchanging the iodide anion for a chloride counterion. researchgate.net This is accomplished through an ion exchange process following the quaternization step. researchgate.net The resulting chloride counterion esterquats are studied for their specific properties and potential applications. researchgate.net

Formation of Quaternary Ammonium Compounds (QACs) and Esterquats

Reactions Involving the Ester Group

The methyl ester functionality of Methyl 11-bromoundecanoate is another site for chemical transformation, primarily through hydrolysis.

In complex organic synthesis, it is often necessary to selectively hydrolyze one ester group while leaving another, different type of ester intact within the same molecule. While Methyl 11-bromoundecanoate itself only has one ester group, its derivatives can contain multiple, chemically distinct ester functionalities.

For example, if the terminal bromine of Methyl 11-bromoundecanoate were substituted by a nucleophile containing an ethyl ester, the resulting molecule would possess both a methyl ester and an ethyl ester. In such cases, selective hydrolysis is crucial. Certain reagents exhibit a preference for cleaving methyl esters over other alkyl esters like ethyl or isopropyl esters. Trimethyltin hydroxide (Me₃SnOH) has been reported as a mild and effective reagent for this purpose. sci-hub.stnih.gov It can hydrolyze methyl esters in good yield while leaving ethyl and isopropyl esters largely unaffected. sci-hub.st This selectivity provides a valuable tool for the controlled deprotection of carboxyl groups in the synthesis of complex molecules derived from Methyl 11-bromoundecanoate.

| Reagent | Selectivity | Conditions |

| Trimethyltin hydroxide (Me₃SnOH) | Preferentially hydrolyzes methyl esters over ethyl or isopropyl esters | Heating in 1,2-dichloroethane |

| Lithium Hydroxide (LiOH) | Generally non-selective, hydrolyzes most simple alkyl esters | Aqueous THF/Methanol |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 11-bromoundecanoate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of Methyl 11-bromoundecanoate displays characteristic signals that confirm its linear ester structure with a terminal bromine atom.

The key resonances in the ¹H NMR spectrum are interpreted as follows:

A distinct singlet appears for the methyl ester protons (-OCH₃), as these three protons are equivalent and have no adjacent protons to couple with.

A triplet is observed for the methylene protons adjacent to the ester group (-CH₂COOCH₃). The splitting into a triplet is due to coupling with the two protons on the neighboring methylene group.

Another characteristic triplet corresponds to the methylene protons directly bonded to the bromine atom (Br-CH₂-). The electronegativity of the bromine atom shifts this signal downfield compared to the other methylene groups. rsc.orgmodgraph.co.ukdocbrown.infodocbrown.info

A complex multiplet is typically observed for the remaining methylene protons in the long alkyl chain. These signals overlap due to their similar chemical environments.

Detailed research findings for the proton chemical shifts are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOCH₃ | ~3.67 | Singlet | 3H |

| Br-CH₂- | ~3.41 | Triplet | 2H |

| -CH₂COO- | ~2.30 | Triplet | 2H |

| Br-CH₂-CH₂- | ~1.85 | Multiplet (Quintet) | 2H |

| -CH₂-CH₂COO- | ~1.63 | Multiplet (Quintet) | 2H |

| -(CH₂)₆- | ~1.2-1.4 | Multiplet | 12H |

Note: Specific chemical shift values can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of the molecule. Each unique carbon atom in Methyl 11-bromoundecanoate produces a distinct signal, allowing for a complete analysis of the carbon skeleton.

The key signals in the ¹³C NMR spectrum include:

A signal in the downfield region corresponding to the carbonyl carbon of the ester group (C=O).

A signal for the methoxy carbon (-OCH₃) of the ester.

A signal for the carbon atom bonded to the bromine (C-Br), which is shifted downfield due to the halogen's electronegativity.

A series of signals in the aliphatic region for the methylene (-CH₂-) carbons of the long chain.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O | ~174.3 |

| -OC H₃ | ~51.4 |

| Br-C H₂- | ~34.0 |

| Br-CH₂-C H₂- | ~32.8 |

| -C H₂-COO- | ~34.1 |

| Other -(C H₂)₇- | ~24.9 - 29.4 |

Note: Specific chemical shift values can vary slightly depending on the solvent and spectrometer frequency. Assignments for the central methylene carbons can be complex due to signal overlap. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The FT-IR spectrum of Methyl 11-bromoundecanoate shows characteristic absorption bands that confirm the presence of the ester and alkyl bromide functionalities.

Key absorption peaks include:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a saturated ester. vscht.czlibretexts.org

C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the aliphatic methylene and methyl groups. vscht.czwpmucdn.com

C-O Stretch: A distinct band associated with the stretching of the C-O single bond of the ester group. libretexts.orgudel.edu

C-Br Stretch: An absorption in the fingerprint region of the spectrum, which is characteristic of the carbon-bromine bond.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1740 | Strong, Sharp |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | Strong |

| C-O Stretch (Ester) | ~1170 | Strong |

| C-Br Stretch | ~645 | Medium-Weak |

Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations that are unique to the molecule as a whole. specac.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of Methyl 11-bromoundecanoate provides clear evidence of its molecular weight and characteristic fragmentation pathways for a long-chain methyl ester.

The molecular ion peak [M]⁺, corresponding to the intact molecule, would be expected at an m/z value consistent with its molecular weight (279.21 g/mol ). nih.gov A key feature in the mass spectra of methyl esters is a prominent peak resulting from the McLafferty rearrangement. whitman.edu For straight-chain methyl esters, characteristic fragment ions are consistently observed at m/z 74 and 87. aip.orgresearchgate.net

| m/z Value | Proposed Fragment | Significance |

| 278/280 | [C₁₂H₂₃BrO₂]⁺ | Molecular Ion Peak ([M]⁺), showing isotopic pattern for Bromine |

| 247/249 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 199 | [M - Br]⁺ | Loss of the bromine atom |

| 87 | [CH₃OCO(CH₂)₂]⁺ | Cleavage at C3-C4 |

| 74 | [CH₃OC(OH)=CH₂]⁺ | Product of McLafferty Rearrangement (Base Peak) nih.govwhitman.eduresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for assessing the purity of volatile compounds like Methyl 11-bromoundecanoate and identifying any impurities. thepharmajournal.comgcms.cz In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

The analysis of Methyl 11-bromoundecanoate by GC-MS would show a primary peak at a specific retention time, corresponding to the compound. The mass spectrum of this peak can be compared to spectral libraries, such as the NIST library, for confident identification. nih.gov The presence of any other peaks in the chromatogram would indicate impurities, which can then be identified by their own mass spectra. This technique is a valuable method for the analysis of non-polar components and fatty acid derivatives. thepharmajournal.com

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Investigations

While standard spectroscopic methods confirm the fundamental structure of Methyl 11-bromoundecanoate, advanced techniques can provide deeper insights into its three-dimensional shape (conformation) and electronic properties. The long, flexible alkyl chain of the molecule can adopt various conformations, and the ester group also has conformational preferences.

Raman Spectroscopy: This technique is complementary to FT-IR and is particularly powerful for studying the conformational isomerism of long-chain molecules. mdpi.com It can be used to monitor the folding of long alkyl chains and investigate how the ester group influences these conformations. mdpi.comresearchgate.net By analyzing the low-frequency vibrations, researchers can quantify coexisting conformations, such as the transition from a stretched-chain to a hairpin structure. mdpi.com

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign all proton and carbon signals, especially for the overlapping methylene groups in the long alkyl chain. For more complex structural or conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about which protons are close to each other in space, helping to define the molecule's preferred solution-state conformation. mdpi.com

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting how a small molecule (ligand), such as Methyl 11-bromoundecanoate, might interact with a protein's binding site.

Prediction of Binding Affinity and Interaction Mechanisms

The prediction of binding affinity, often expressed as a scoring function, estimates the strength of the non-covalent interactions between the ligand and the protein. A more negative score typically indicates a more favorable binding interaction.

Currently, specific molecular docking studies detailing the binding affinity and interaction mechanisms of Methyl 11-bromoundecanoate with specific protein targets are not found in the reviewed scientific literature. Such studies would be necessary to predict its potential biological activity and to understand the thermodynamic favorability of its binding.

Analysis of Amino Acid Interactions within Binding Pockets

A detailed docking analysis would also reveal the specific amino acid residues within a protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

As of now, there are no specific published analyses of the amino acid interactions between Methyl 11-bromoundecanoate and any particular protein. Future research in this area would be required to identify key residues and the nature of the forces governing the binding.

Molecular Dynamics (MD) Simulations for Complex Stability and Rigidity

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the complex's stability and the flexibility of both the ligand and the protein.

Analysis of Root-Mean-Square Deviations, Fluctuations, and Hydrogen Bond Formation

Key parameters analyzed from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position, indicating the structural stability of the complex. A stable RMSD value over the simulation time suggests a stable complex.

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Formation: Analysis of hydrogen bonds formed between the ligand and protein throughout the simulation provides insight into the stability and specificity of the interaction.

Specific MD simulation data, including RMSD, RMSF, and hydrogen bond analysis for complexes involving Methyl 11-bromoundecanoate, is not available in the current body of scientific literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Adsorption Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic distribution, orbital energies, and the nature of chemical bonds.

Identification of Active Sites for Adsorption

In the context of surface chemistry, DFT can be used to study the adsorption of molecules onto surfaces by identifying the most energetically favorable adsorption sites and determining the strength of the interaction. This is crucial for understanding how Methyl 11-bromoundecanoate might interact with catalysts or material surfaces.

Detailed DFT studies identifying the active sites for the adsorption of Methyl 11-bromoundecanoate on specific surfaces have not been identified in the surveyed literature. Such calculations would provide fundamental insights into its reactivity and surface behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. nih.gov For a molecule like Methyl 11-bromoundecanoate, a QSAR model would be developed by first calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties.

The biological activity data for a set of structurally similar compounds, ideally including other long-chain fatty acid esters with halogen substituents, would be collected. This data, often expressed as IC50 or EC50 values, serves as the dependent variable in the QSAR model. longdom.org Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then employed to build a mathematical model that predicts the biological activity based on the calculated descriptors. researchgate.net

Table 1: Hypothetical QSAR Model Parameters for Predicting Antibacterial Activity of Long-Chain Haloalkanoates

| Descriptor | Coefficient | Importance |

| LogP (Lipophilicity) | 0.75 | High |

| Molecular Weight | -0.25 | Medium |

| Dipole Moment | 0.15 | Low |

| Halogen Electronegativity | 0.30 | Medium |

This table is illustrative and does not represent actual experimental data for Methyl 11-bromoundecanoate.

Computational Studies on Druggable Properties and Pharmacokinetic Parameters

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, which are critical for their development as potential therapeutic agents. longdom.orgnih.gov These predictions are often guided by rules and models derived from large datasets of known drugs.

Druggable Properties:

One of the most common frameworks for assessing the "drug-likeness" of a compound is Lipinski's Rule of Five. nih.gov This rule outlines several physicochemical parameters that are commonly observed in orally active drugs. For Methyl 11-bromoundecanoate, these parameters can be calculated using computational software.

Pharmacokinetic Parameters (ADME):

Absorption: The long, non-polar aliphatic chain of Methyl 11-bromoundecanoate suggests it would likely be well-absorbed through passive diffusion across lipid membranes. However, its relatively high molecular weight might slightly impede this process.

Distribution: Due to its lipophilic nature, the compound is expected to have a high volume of distribution, meaning it would likely distribute into fatty tissues. Plasma protein binding is also predicted to be high. nih.gov

Metabolism: The ester functional group is susceptible to hydrolysis by esterase enzymes, which would be a primary metabolic pathway. The bromine atom may also be a site for metabolic modification, potentially through dehalogenation.

Excretion: The metabolites of Methyl 11-bromoundecanoate are likely to be more polar, facilitating their excretion through renal or biliary pathways.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of Methyl 11-bromoundecanoate

| Property | Predicted Value | Interpretation |

| Molecular Weight | 279.20 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water Partition Coefficient) | ~4.5 | High Lipophilicity, Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Oral Bioavailability | Moderate to High | Predicted based on physicochemical properties |

| Plasma Protein Binding | High (>90%) | Expected due to high lipophilicity |

| Blood-Brain Barrier Permeation | Likely | Predicted based on lipophilicity and size |

These values are estimations based on computational models and may not reflect experimental results.

Role as a Building Block in Complex Organic Synthesis

Organic building blocks are fundamental molecular entities that form the basis for constructing more complex organic compounds. hilarispublisher.com Methyl 11-bromoundecanoate is a prime example of such a building block, offering two distinct reactive sites for sequential chemical modifications, a crucial feature in multi-step organic synthesis. hilarispublisher.com

The distinct functionalities of Methyl 11-bromoundecanoate make it a valuable starting material for producing precursors to a variety of commercially and biologically important molecules.

Fragrances: In the fragrance industry, it is used to synthesize macrocyclic lactones, which are prized for their musk odors. A notable example is its use in the preparation of 12-Oxa-16-hexadecanolide. vdoc.pub This process involves reacting Methyl 11-bromoundecanoate with the monosodium salt of 1,4-butanediol. The resulting intermediate is then condensed to form a polyester, which is subsequently depolymerized to yield the target fragrance molecule. vdoc.pub

Pharmaceuticals: The compound serves as a key intermediate in the synthesis of complex pharmaceutical side chains. For instance, it is a reactant in the synthesis of Methyl 11-[(1-phenyl-1H-tetrazol-5-yl)thio]undecanoate, which is an important precursor for the side chain of emmyguyacins. lookchem.comsigmaaldrich.com

Pesticides: Methyl 11-bromoundecanoate is also employed in the creation of potential microbial agents through the synthesis of betaine (B1666868) derivatives of 11-bromoundecanoic acid. lookchem.comsigmaaldrich.com Its role as a starting material for various pesticides is also noted.

As a chemical intermediate, Methyl 11-bromoundecanoate provides a long aliphatic chain that can be incorporated into larger, more complex molecular architectures. zmsilane.com The differential reactivity of the bromo and ester functionalities allows for selective reactions, making it a versatile component in the synthetic chemist's toolbox. It can be used as a reactant to synthesize a range of other compounds. chemicalbook.com

Table 1: Examples of Organic Compounds Synthesized from Methyl 11-bromoundecanoate

| Reactant | Synthesized Compound/Intermediate | Application of Synthesized Compound |

|---|---|---|

| Methyl 11-bromoundecanoate | Methyl 11-(2,5-dibromophenoxy)undecanoate | Precursor for preparing acetylenic cyclophanes. lookchem.comsigmaaldrich.com |

| Methyl 11-bromoundecanoate | Methyl 11-[(1-phenyl-1H-tetrazol-5-yl)thio]undecanoate | Key intermediate for the side chain of emmyguyacins. lookchem.comsigmaaldrich.com |

| Methyl 11-bromoundecanoate | Betaine derivatives of 11-bromoundecanoic acid | Potential microbial agents. sigmaaldrich.com |

| Methyl 11-bromoundecanoate | 12-Oxa-16-hexadecanolide | Fragrance component with a musk-like odor. vdoc.pub |

Development of Surfactants and Detergents

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. The amphiphilic nature of molecules derived from Methyl 11-bromoundecanoate, containing a long hydrophobic alkyl chain and a polar headgroup, makes it an excellent precursor for various types of surfactants.

Methyl 11-bromoundecanoate is a key starting material in the synthesis of specialized cationic and amphoteric surfactants, such as esterquats and betaines.

Esterquat Surfactants: Novel esterquats, including both monoesterquats and diesterquats, have been synthesized using 11-bromo undecanoic acid (11-BUA). researchgate.net In these syntheses, 11-BUA is first converted to Methyl 11-bromoundecanoate, which then reacts with various aliphatic amines to form an amine ester. researchgate.net This intermediate is subsequently quaternized to produce the final esterquat surfactant. researchgate.netgoogle.com Esterquats are known for their biodegradability, making them a more environmentally friendly alternative to traditional quaternary ammonium (B1175870) compounds in applications like fabric softeners. nih.gov

Betaine-based Surfactants: The compound is also a precursor for betaine derivatives. sigmaaldrich.com Betaines are zwitterionic surfactants that contain both a positive and a negative charge in their hydrophilic headgroup, making them effective over a wide pH range and compatible with other surfactant types. google.commdpi.com The synthesis involves reacting the bromo-functional end of the molecule with a tertiary amine to form the quaternary ammonium cation, while the ester group can be hydrolyzed to a carboxylate anion.

Table 2: Surfactant Classes Synthesized via Methyl 11-bromoundecanoate

| Surfactant Type | Synthetic Relevance of Methyl 11-bromoundecanoate | Key Properties |

|---|---|---|

| Esterquats | Serves as an intermediate after the esterification of 11-bromoundecanoic acid, enabling subsequent reaction with amines and quaternization. researchgate.net | Good softening properties, biodegradable due to the ester linkage. nih.gov |

| Betaines | The alkyl halide functionality allows for reaction with tertiary amines to form the cationic center of the zwitterionic headgroup. sigmaaldrich.com | Amphoteric nature, effective in a wide pH range, good detergency and foaming properties. google.comresearchgate.net |

The performance of surfactants is characterized by key properties such as their ability to generate foam and their effectiveness in wetting surfaces.

Foaming Properties: The ability of a surfactant solution to form stable foam is crucial in many detergent and cleaning applications. The stability of foam generated by surfactants is a key performance indicator. researchgate.net While specific data for surfactants derived directly from Methyl 11-bromoundecanoate are not extensively detailed, betaine and esterquat surfactants are generally known for their good foaming capabilities, which can be tailored by modifying their molecular structure.

Wetting Properties: Wetting is the ability of a liquid to maintain contact with a solid surface. Surfactants significantly enhance wetting by reducing the surface tension of the liquid. The long C11 alkyl chain provided by Methyl 11-bromoundecanoate contributes to the hydrophobic character necessary for effective surface activity, leading to good wetting performance, which is essential for applications where high wetting power is fundamental. researchgate.net

Polymer Chemistry and Materials Science Applications

In the fields of polymer chemistry and materials science, Methyl 11-bromoundecanoate serves as a valuable monomer and surface-modifying agent due to its dual functionality.

The presence of a terminal alkyl bromide allows it to act as an initiator for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). This enables the growth of polymer chains from one end of the molecule.

Furthermore, its derivative, methyl 16-hydroxy-12-oxapalmitate, can be condensed to form polyesters. This polyester can then be used in various material applications or depolymerized to create macrocyclic compounds. The long alkyl chain is also useful for creating self-assembled monolayers on various substrates, where the bromo or ester group can be used for further chemical attachment or surface functionalization. Its use as a reactant to create precursors for acetylenic cyclophanes, which have potential applications as liquid crystals, highlights its relevance in materials science.

Methyl 11-bromoundecanoate: A Versatile Building Block in Advanced Chemical and Biomedical Research

Methyl 11-bromoundecanoate, a bifunctional long-chain fatty acid ester, has emerged as a significant precursor and molecular building block in various fields of advanced chemical and biomedical research. Its unique structure, featuring a terminal bromine atom and a methyl ester group, allows for a wide range of chemical modifications, making it a valuable tool in the synthesis of novel polymers, the development of supramolecular structures, and as a scaffold for new therapeutic agents. This article explores the diverse applications of Methyl 11-bromoundecanoate, focusing on its role in the creation of innovative materials and its potential in biomedical and biological research.

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization Pathways and Reaction Conditions

Future research will likely focus on expanding the synthetic utility of methyl 11-bromoundecanoate through the exploration of novel derivatization pathways. While traditional nucleophilic substitution reactions at the carbon-bromine bond are well-established, emerging trends point towards the use of advanced catalytic systems to achieve more complex molecular architectures. This includes the investigation of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce aryl, vinyl, and alkynyl groups, thereby creating a diverse library of derivatives with potential applications in materials science and pharmaceuticals.

Furthermore, the development of innovative reaction conditions is a key area of interest. This includes the use of flow chemistry, microwave-assisted synthesis, and photoredox catalysis to enhance reaction rates, improve yields, and enable previously inaccessible transformations. mdpi.com The exploration of novel derivatizing agents will also be crucial for expanding the functional group tolerance and substrate scope of reactions involving methyl 11-bromoundecanoate. mdpi.comsigmaaldrich.com

A comparative look at traditional versus emerging derivatization strategies is presented below:

| Feature | Traditional Methods | Emerging Trends |

| Reaction Types | Nucleophilic Substitution | Cross-Coupling, C-H Activation |

| Catalysts | Stoichiometric Reagents | Transition Metal Catalysts, Photoredox Catalysts |

| Reaction Conditions | Batch Processing, Conventional Heating | Flow Chemistry, Microwave Irradiation |

| Efficiency | Moderate Yields, Longer Reaction Times | Higher Yields, Shorter Reaction Times |

| Sustainability | Higher Waste Generation | Reduced Waste, Energy Efficient |

Development of Green Chemistry Approaches for Synthesis and Functionalization

In line with the growing global emphasis on sustainable chemical manufacturing, a significant future research direction involves the development of green chemistry approaches for the synthesis and functionalization of methyl 11-bromoundecanoate. ijpdd.orgmanuscriptpoint.com This encompasses several key areas:

Renewable Feedstocks: Investigating the synthesis of the undecanoate backbone from renewable bio-based sources as an alternative to petroleum-derived precursors.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalysis: Utilizing highly efficient and recyclable catalysts, including biocatalysts (enzymes) and heterogeneous catalysts, to reduce energy consumption and waste generation. acs.org

The application of the twelve principles of green chemistry will be instrumental in guiding the development of more environmentally friendly processes for producing and derivatizing methyl 11-bromoundecanoate. mdpi.com

Advanced Computational Modeling for Predictive Research

Advanced computational modeling and in silico studies are emerging as powerful tools for accelerating research and development related to methyl 11-bromoundecanoate. researchgate.net Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

Predict Reactivity: Model reaction mechanisms and transition states to predict the feasibility and outcome of novel derivatization reactions. nih.gov

Design Novel Molecules: Computationally design derivatives with specific desired properties, such as enhanced biological activity or improved material characteristics, prior to their synthesis. nih.gov

Optimize Reaction Conditions: Simulate the effect of different solvents, catalysts, and temperatures on reaction kinetics and thermodynamics to identify optimal conditions, reducing the need for extensive experimental screening.

These predictive approaches can significantly reduce the time and resources required for experimental work, enabling a more targeted and efficient research process.

Investigation of Biodegradation Mechanisms and Environmental Impact of Derivatives

Biodegradation Studies: Assessing the susceptibility of novel derivatives to microbial degradation in various environmental compartments, such as soil and water. researchgate.net

Ecotoxicity Testing: Evaluating the potential toxicity of the parent compound and its derivatives to a range of organisms, including algae, invertebrates, and fish.

Structure-Activity Relationship (SAR) Studies: Developing models that correlate the chemical structure of derivatives with their biodegradability and toxicity to guide the design of more environmentally benign compounds.

The potential environmental impacts of fatty acid esters and their derivatives are a growing concern, and proactive research in this area is crucial. frontiersin.orgmdpi.com

Expansion of Biomedical Applications (e.g., Gene Delivery, Biosensing)

The unique bifunctional nature of methyl 11-bromoundecanoate, with its lipophilic alkyl chain and reactive bromide terminus, makes it an attractive candidate for various biomedical applications. Future research is expected to explore its potential in:

Drug Delivery: Functionalizing the terminal bromide with targeting ligands or therapeutic agents to create novel drug delivery systems. The long alkyl chain can facilitate encapsulation within lipid-based nanoparticles or micelles.

Gene Delivery: Synthesizing cationic lipids or polymers from methyl 11-bromoundecanoate for the complexation and delivery of nucleic acids (DNA, RNA) into cells.

Biosensing: Immobilizing derivatives onto sensor surfaces to create novel biosensors for the detection of specific biomolecules. The long alkyl chain can act as a spacer, while the terminal functional group can be used for bioconjugation.

The versatility of this compound as a molecular scaffold opens up numerous possibilities for the development of advanced biomedical technologies.

Industrial Scale-Up and Process Optimization

For any promising application of methyl 11-bromoundecanoate or its derivatives to become commercially viable, research into industrial scale-up and process optimization is essential. Key areas of focus will include:

Process Intensification: Developing continuous manufacturing processes to improve efficiency, reduce waste, and enhance safety compared to traditional batch processes. nih.gov

Catalyst Recovery and Reuse: Implementing strategies for the efficient recovery and recycling of catalysts used in synthesis and derivatization reactions.

Downstream Processing: Optimizing purification methods to ensure high product purity while minimizing solvent use and energy consumption.

Economic Analysis: Conducting thorough techno-economic analyses to assess the commercial feasibility of new production processes and applications.

Improving the efficiency and cost-effectiveness of production will be critical for the widespread adoption of methyl 11-bromoundecanoate and its derivatives in various industries. google.comuctm.edu

Q & A

Basic Research Questions

Q. How can synthesis conditions for Methyl 11-bromoundecanoate be optimized to maximize yield?

- Methodological Answer : Synthesis involves esterification of 11-bromoundecanoic acid with methanol under acid catalysis. Key parameters include:

- Catalyst : Sulfuric acid (2 drops per 40 mL methanol) .

- Temperature : Elevated temperatures (~65°C) favor ester formation over side products like 1,20-dibromoeicosane .

- Reaction Time : Monitor via TLC or NMR to prevent over-oxidation. Typical yields range from 9% (direct synthesis) to 53% (via intermediate steps) .

Q. What analytical techniques are critical for characterizing Methyl 11-bromoundecanoate?

- Methodological Answer :

- NMR Spectroscopy : Use NMR (400 MHz) to confirm esterification: Look for methyl ester signals at δ 3.56–3.71 ppm and bromoalkyl chain protons (δ 1.23–2.32 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 1054 [M] for derivatives) .

- Chromatography : Reverse-phase HPLC with retention time (RT) and peak area analysis (e.g., RT = 5.927–6.84 min in specific conditions) .

Q. What safety protocols are essential when handling Methyl 11-bromoundecanoate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr) .

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How do reaction mechanisms explain temperature-dependent product variability in Methyl 11-bromoundecanoate synthesis?

- Methodological Answer : At 50°C, electrolysis of 11-bromoundecanoic acid favors dimerization (1,20-dibromoeicosane), while at 65°C, esterification dominates due to:

- Kinetic Control : Higher thermal energy accelerates nucleophilic substitution (methanol attacking the bromoalkyl intermediate) .

- Side Reactions : Competing pathways (e.g., methoxy substitution) require GC-MS monitoring to quantify product ratios .

Q. How can Methyl 11-bromoundecanoate be integrated into heterobifunctional crosslinkers for protein modification?

- Methodological Answer :

- Step 1 : React with amines (e.g., tripropylamine) to form quaternary ammonium salts via nucleophilic substitution .

- Step 2 : Characterize adsorption isotherms (Langmuir model) to assess inhibitor efficiency in corrosion studies .

- Application : Optimize alkyl chain length (C11) for balanced hydrophobicity and reactivity in surface coatings .

Q. What strategies resolve contradictions in reported yields of Methyl 11-bromoundecanoate derivatives?

- Methodological Answer :

- Source Analysis : Compare reaction scales (e.g., 5g vs. 10g starting material) and purity of precursors (e.g., >95% GC-grade 11-bromoundecanoic acid) .

- Byproduct Identification : Use NMR to detect oxidized intermediates (e.g., methyl 11-oxoundecanoate at δ 202.6 ppm) .

- Reproducibility : Standardize solvent systems (e.g., DCM/hexane for flash chromatography) and recrystallization solvents (ethanol) .

Q. How can Methyl 11-bromoundecanoate be utilized in developing analytical standards for lipidomics?

- Methodological Answer :

- Derivatization : Convert to methyl esters via transesterification for GC-MS compatibility .

- Calibration Curves : Use internal standards (e.g., deuterated analogs) to quantify trace amounts in biological matrices .

- Validation : Compare retention indices and fragmentation patterns with NIST library entries .

Tables for Key Data

| Parameter | Optimal Value | Reference |

|---|---|---|

| Synthesis Temperature | 65°C | |

| NMR Methyl Signal | δ 3.56–3.71 ppm | |

| HPLC Retention Time | 5.927–6.84 min | |

| Corrosion Inhibition Efficiency | 82% (Langmuir model) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.